Thieno[3,2-c]pyridine hydrochloride
Description
Properties
CAS No. |
28783-42-8 |
|---|---|
Molecular Formula |
C7H6ClNS |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H |
InChI Key |
XXRTUTXQDPQYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2.Cl |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Thieno 3,2 C Pyridine Hydrochloride and Its Analogues
Strategic Approaches to Thieno[3,2-c]pyridine (B143518) Core Construction
The assembly of the thieno[3,2-c]pyridine skeleton can be achieved through two primary retrosynthetic disconnections, each offering distinct advantages in terms of available starting materials and achievable substitution patterns.
Thiophene (B33073) Ring Annulation onto Pyridine (B92270) Derivatives
One of the conventional strategies for synthesizing thieno[3,2-c]pyridine derivatives involves the construction of the thiophene ring onto a functionalized pyridine precursor. This approach often utilizes a pyridine derivative bearing reactive groups that can undergo cyclization to form the fused thiophene ring. For instance, a suitably substituted pyridine can be elaborated with sulfur-containing reagents to facilitate the annulation process. This method allows for the introduction of various substituents on the pyridine ring prior to the thiophene ring formation, providing a versatile route to a range of analogues. The ring annulation of a thiophene onto a pyridine scaffold has been recognized as a valuable method for creating diverse medicinal compounds. nih.gov
A notable example involves the reaction of 4-chloropyridin-3-yl ketones with sodium sulfide (B99878), followed by treatment with α-halocarbonyl compounds and subsequent base-mediated cyclization to afford 2,3-disubstituted thieno[3,2-c]pyridines. researchgate.net This one-pot sequence demonstrates the efficiency of building the thiophene ring onto a pyridine framework.
Table 1: Examples of Thiophene Ring Annulation onto Pyridine Derivatives
| Pyridine Precursor | Reagents and Conditions | Product | Reference |
|---|
Pyridine Ring Annulation onto Thiophene Derivatives
An alternative and widely employed approach is the annulation of a pyridine ring onto a pre-existing thiophene moiety. This strategy is particularly advantageous when the desired substitution pattern is more readily accessible from thiophene starting materials. A common method involves the use of a 2-thienylethylamine derivative, which can undergo cyclization to form the fused pyridine ring.
The Pictet-Spengler reaction is a powerful tool for this transformation, where a β-thienylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield the tetrahydrothieno[3,2-c]pyridine core. nih.gov This method has been successfully applied to the synthesis of a variety of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines. nih.gov
Another approach involves the Beckmann rearrangement of oximes derived from thiophene analogues of indanones. For example, the rearrangement of 5-methylthieno[b]indan-4-one oximes with polyphosphoric acid yields 6,7-dihydro-6-methylthieno[3,2-c]pyridin-4(5H)-one. abertay.ac.uk
Table 2: Examples of Pyridine Ring Annulation onto Thiophene Derivatives
| Thiophene Precursor | Reaction Type | Product | Reference |
|---|---|---|---|
| 2-(Thiophen-2-yl)ethanamine | Pictet-Spengler reaction (with formaldehyde) | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (B1352387) | nih.govgoogle.com |
Modern Synthetic Routes to Thieno[3,2-c]pyridine Hydrochloride
Recent advancements in synthetic organic chemistry have led to the development of more efficient and practical routes for the synthesis of this compound and its analogues. These methods often focus on novel cyclization strategies and the streamlined synthesis of key precursors.
Cyclization Reactions and Precursor Synthesis
The formation of the heterocyclic rings in thieno[3,2-c]pyridine often relies on carefully designed cyclization reactions. The choice of precursor and cyclization conditions is crucial for achieving high yields and regioselectivity.
A common precursor for the synthesis of 4,5,6,7-tetrahydrothis compound is 2-thienylethylamine. google.comguidechem.comchemicalbook.com This starting material can be reacted with formaldehyde or paraformaldehyde to generate an imine intermediate, which then undergoes an intramolecular cyclization reaction in the presence of an acid to form the desired product. google.comguidechem.comchemicalbook.com
One reported method involves reacting 2-thienylethylamine with polyoxymethylene in dichloroethane, followed by the addition of a hydrochloric acid solution in dimethylformamide to effect cyclization and salt formation, yielding 4,5,6,7-tetrahydrothis compound in high yield. guidechem.com
Intramolecular cyclization is a key step in many synthetic routes to the thieno[3,2-c]pyridine core. These reactions involve the formation of a new bond within a single molecule to construct one of the heterocyclic rings.
A classic example is the acid-catalyzed cyclization of an intermediate formed from 2-thienylethylamine and formaldehyde. google.comguidechem.com The reaction proceeds through an initial condensation to form an imine, which is then protonated, rendering the iminium carbon electrophilic. Subsequent intramolecular attack by the electron-rich thiophene ring leads to the formation of the piperidine ring fused to the thiophene.
Another intramolecular approach involves the thermal or acid-catalyzed cyclization of azides. For instance, reacting thiophene aldehydes with ethyl azidoacetate can produce azides that, upon thermal cyclization, yield thienopyridines. abertay.ac.uk
While intramolecular cyclizations are prevalent, intermolecular strategies also play a role in the construction of the thieno[3,2-c]pyridine system. These methods typically involve the reaction of two or more different molecules to build the heterocyclic framework.
Although less common for the direct synthesis of the thieno[3,2-c]pyridine core in a single step, intermolecular reactions are often employed in the synthesis of the precursors that subsequently undergo intramolecular cyclization. For example, the initial reaction between 2-thienylethylamine and formaldehyde is an intermolecular condensation. google.comguidechem.com
More complex multi-component reactions can also be envisioned, where the thiophene and pyridine rings are constructed in a sequential or tandem manner from simpler starting materials.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine |
| 2-Thienylethylamine |
| 4-Chloropyridin-3-yl ketones |
| 2,3-Disubstituted thieno[3,2-c]pyridines |
| 5-Methylthieno[b]indan-4-one oxime |
| 6,7-Dihydro-6-methylthieno[3,2-c]pyridin-4(5H)-one |
| Ethyl azidoacetate |
| Polyoxymethylene |
| Paraformaldehyde |
Multi-Component Reactions (MCRs) in Thieno[3,2-c]pyridine Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like thieno[3,2-c]pyridines from simple starting materials in a single step. These reactions are characterized by their high atom economy and procedural simplicity, making them highly attractive for combinatorial chemistry and drug discovery. Several MCRs have been adapted for the synthesis of thienopyridine scaffolds.
One of the most notable MCRs for the synthesis of substituted 2-aminothiophenes, which are precursors to thieno[3,2-c]pyridines, is the Gewald reaction . This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene wikipedia.orgorganic-chemistry.org. The versatility of the Gewald reaction lies in the wide availability of starting materials, allowing for the introduction of various substituents onto the thiophene ring umich.edu. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization wikipedia.org.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions , have also been employed in the synthesis of heterocyclic compounds and can be adapted for thieno[3,2-c]pyridine synthesis. The Passerini three-component reaction utilizes an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxyamide researchgate.netnih.gov. The Ugi four-component reaction expands on this by incorporating a primary amine to produce a dipeptide scaffold nih.govnih.gov. These reactions provide a high degree of molecular diversity in a single synthetic operation nih.govbaranlab.orgslideshare.net.
The following table summarizes key aspects of these MCRs in the context of thieno[3,2-c]pyridine synthesis:
| Reaction | Components | Key Intermediate/Product | Advantages |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | Polysubstituted 2-aminothiophene | High versatility, readily available starting materials umich.edu |
| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-Acyloxyamide | Atom and step economy, experimental simplicity researchgate.net |
| Ugi Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid, Primary Amine | Dipeptide scaffold | High potential for molecular diversity nih.govnih.gov |
Regioselective Synthesis of Substituted Thieno[3,2-c]pyridines
The control of regioselectivity is a critical challenge in the synthesis of substituted thieno[3,2-c]pyridines, as the scaffold contains multiple C-H bonds with potentially similar reactivities mdpi.com. Direct C-H functionalization has emerged as a powerful tool to introduce substituents at specific positions of the heterocyclic core.
Recent studies have demonstrated the feasibility of direct palladium-catalyzed C-H arylation on the thiophene ring of thienopyridines. This approach allows for the selective functionalization at the C2 and C3 positions of the thiophene moiety, providing an efficient alternative to conventional cross-coupling methods that require pre-functionalized substrates mdpi.com. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, and solvent mdpi.com.
For instance, a practical one-pot procedure involving a two-step process via C-H activation at the C-2 position of the thiophene has been developed for the synthesis of various thieno[3,2-d]pyrimidines, and these optimized conditions are also applicable to thienopyridines mdpi.com. Furthermore, selective C-H activation at the C-3 position of the thiophene ring has also been achieved mdpi.com.
The table below outlines different strategies for achieving regioselective synthesis of substituted thieno[3,2-c]pyridines:
| Method | Position of Functionalization | Key Features |
| Direct C-H Arylation (Pd-catalyzed) | C2 and C3 of the thiophene ring | Avoids pre-functionalization of substrates, regioselectivity can be controlled by reaction conditions mdpi.com |
| Suzuki-Miyaura Coupling | Pyridine ring | C-C bond formation mdpi.com |
| Sonogashira Coupling | Pyridine ring | C-C bond formation mdpi.com |
| Buchwald-Hartwig Amination | Pyridine ring | C-N bond formation mdpi.com |
| Ullmann Condensation | Pyridine ring | C-O bond formation mdpi.com |
Enantioselective Synthesis of Chiral Thieno[3,2-c]pyridine Analogues
The development of enantioselective methods for the synthesis of chiral thieno[3,2-c]pyridine analogues is of significant interest due to the importance of chiral molecules in medicinal chemistry. General methods for the preparation of chiral pyridine derivatives often involve the catalytic asymmetric synthesis, which can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the catalyst chim.it.
One successful approach for the synthesis of chiral pyridines involves the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents nih.govresearchgate.net. This methodology utilizes a chiral diphosphine ligand to induce enantioselectivity. The use of a Lewis acid, such as TMSOTf, enhances the reactivity of the pyridine substrate towards nucleophilic addition nih.govresearchgate.net. This strategy allows for the introduction of a wide range of alkyl groups with excellent enantioselectivity nih.govresearchgate.net.
Another strategy for the synthesis of chiral pyridine derivatives is the catalytic asymmetric reduction of prochiral pyridyl ketones, olefins, or imines chim.it. Chiral ruthenium and rhodium catalysts have been successfully employed for the asymmetric hydrogenation of pyridyl ketones to produce chiral alcohols with high enantioselectivity chim.it.
The following table summarizes key methodologies for the enantioselective synthesis of chiral pyridine derivatives, which can be applied to thieno[3,2-c]pyridine analogues:
| Method | Key Features | Catalyst/Reagent |
| Asymmetric Alkylation of Alkenyl Pyridines | Lewis acid activation enhances reactivity, high enantioselectivity | Copper-chiral diphosphine ligand catalyst, Grignard reagents, TMSOTf nih.govresearchgate.net |
| Asymmetric Hydrogenation of Pyridyl Ketones | Reduction of a ketone to a chiral alcohol | Chiral Ru or Rh catalysts chim.it |
| Catalytic Asymmetric C-H Functionalization | Direct introduction of chirality at a C-H bond | Chiral phosphine (B1218219) catalysts, iridium catalysts with chiral ligands chim.it |
Hydrochloride Salt Formation and Purification Strategies
The formation of a hydrochloride salt is a common strategy to improve the solubility, stability, and handling of basic pharmaceutical compounds like thieno[3,2-c]pyridine derivatives. The hydrochloride salt of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a key intermediate in the synthesis of several pharmaceutical agents pharmaffiliates.comnih.gov.
A typical procedure for the formation of this compound involves dissolving the free base in a suitable organic solvent, such as ethanol or dichloromethane, and then treating it with a solution of hydrogen chloride in an organic solvent (e.g., ethanolic HCl) or bubbling dry HCl gas through the solution google.comnih.gov. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Purification of the hydrochloride salt is often achieved through recrystallization. This process involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly, which promotes the formation of pure crystals. Common solvents for recrystallization of this compound include ethanol and mixtures of ethanol and hexanes nih.gov. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis google.com.
The table below outlines the key steps in the hydrochloride salt formation and purification process:
| Step | Procedure | Key Considerations |
| Salt Formation | Dissolve free base in an organic solvent and add a source of HCl. | Choice of solvent, controlled addition of HCl to ensure complete protonation and precipitation. google.comchemicalbook.com |
| Isolation | Collect the precipitated salt by filtration. | Thorough washing of the filter cake with a cold solvent to remove impurities. |
| Purification | Recrystallization from a suitable solvent or solvent mixture. | Selection of an appropriate solvent system to ensure good recovery of the pure product. google.comnih.gov |
| Drying | Dry the purified salt under vacuum. | Drying at an appropriate temperature to remove residual solvent without causing decomposition. chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances rasayanjournal.co.in.
Solvent-Free and On-Water Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free (neat) reactions and reactions conducted in water are highly desirable alternatives. Performing reactions under neat conditions can lead to higher reaction rates and yields due to the high concentration of reactants researchgate.net.
"On-water" reactions, where insoluble reactants are stirred in water, have also emerged as a green synthetic strategy. These reactions can sometimes proceed at faster rates than in organic solvents, although the underlying mechanism is not always fully understood. The synthesis of various heterocyclic compounds, including furopyridine derivatives, has been successfully achieved in aqueous media without the need for a catalyst acs.org.
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave-assisted organic synthesis has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields mdpi.comnih.govresearchgate.net. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity mdpi.combeilstein-journals.org. The synthesis of various thienopyridine derivatives has been successfully achieved using microwave-assisted methods, often under solvent-free conditions mdpi.comnih.gov.
Ultrasound-promoted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized high temperatures and pressures, which can accelerate reaction rates and improve yields. Like microwave irradiation, ultrasound can be used to promote reactions under neat or aqueous conditions, further enhancing the green credentials of the synthetic process researchgate.net.
The table below summarizes the advantages of applying green chemistry principles to the synthesis of this compound:
| Green Chemistry Approach | Advantages |
| Solvent-Free Reactions | Reduced solvent waste, higher reaction concentrations, often simpler work-up. researchgate.net |
| On-Water Reactions | Use of an environmentally benign solvent, potential for enhanced reaction rates. acs.org |
| Microwave-Assisted Synthesis | Significant reduction in reaction times, improved yields, enhanced selectivity. mdpi.comnih.govresearchgate.netbeilstein-journals.org |
| Ultrasound-Promoted Synthesis | Accelerated reaction rates, improved yields, applicable to neat and aqueous conditions. researchgate.net |
Catalyst-Free and Transition Metal-Free Approaches
The development of synthetic routes that circumvent the need for catalysts, particularly those based on transition metals, is a significant goal in modern medicinal and process chemistry. Such approaches can lead to cleaner reaction profiles, simplified purification procedures, and reduced costs associated with catalyst acquisition and removal from the final product. In the context of this compound and its analogues, several methodologies have been developed that operate under catalyst-free or transition-metal-free conditions.
One notable catalyst-free approach for the synthesis of 4,5,6,7-tetrahydrothis compound involves a two-step process commencing with the reaction of 2-thiophene ethylamine and formaldehyde in water. This initial step proceeds under heating to form an imine intermediate. The subsequent cyclization and salt formation are achieved by treating the imine with ethanol hydrogen chloride. This method is advantageous due to its operational simplicity and the avoidance of potentially toxic and expensive metal catalysts. The reaction proceeds with a good yield and the final product can be isolated through filtration and drying.
Another strategy in the realm of transition-metal-free synthesis has been reported for the preparation of thieno[2,3-c]pyridine (B153571) derivatives, an isomeric form of the target scaffold. While not a direct synthesis of the [3,2-c] isomer, the principles of this approach are relevant. This method utilizes a three-step sequence starting with a one-pot triazolation reaction to form a 1,2,3-triazole intermediate. This is followed by a modified Pomeranz-Fritsch reaction and a subsequent acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. The absence of a metal catalyst in these key bond-forming steps is a significant feature of this pathway.
The key features of a catalyst-free synthesis for 4,5,6,7-tetrahydrothis compound are summarized in the table below.
| Step | Reactants | Reagents/Solvents | Conditions | Outcome |
| 1 | 2-Thiophene ethylamine, Formaldehyde | Water | Heating (50-55 °C), 20-30 hours | Formation of an imine intermediate |
| 2 | Imine intermediate | Ethanol hydrogen chloride, Water | Heating (65-75 °C) | Cyclization and salt formation to yield the final product |
Atom Economy and Waste Minimization in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for active pharmaceutical ingredients and their intermediates. Atom economy and waste minimization are central tenets of this philosophy, aiming to maximize the incorporation of reactant atoms into the final product and reduce the generation of unwanted byproducts and effluent.
An analysis of the catalyst-free synthesis of 4,5,6,7-tetrahydrothis compound reveals several aspects pertinent to atom economy and waste minimization. The primary reaction involves the condensation of 2-thiophene ethylamine and formaldehyde, followed by an intramolecular cyclization.
C₆H₉NS + CH₂O → C₇H₉NS + H₂O
The molecular weight of 2-thiophene ethylamine (C₆H₉NS) is approximately 127.21 g/mol , and the molecular weight of formaldehyde (CH₂O) is approximately 30.03 g/mol . The molecular weight of the cyclized free base, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (C₇H₉NS), is approximately 139.23 g/mol . The atom economy can be calculated as:
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
Atom Economy = (139.23 / (127.21 + 30.03)) x 100 ≈ 88.5%
This calculation indicates a relatively high atom economy, with the main byproduct being water. However, a comprehensive assessment of waste minimization must also consider other factors.
| Parameter | Assessment in the Catalyst-Free Synthesis |
| Solvent Usage | The initial step utilizes water as a solvent, which is environmentally benign. The subsequent steps involve the use of organic solvents such as dichloroethane for extraction and ethanol for the salt formation. The use of chlorinated solvents is a drawback from a green chemistry perspective. |
| Reagent Stoichiometry | The reaction is designed to be highly convergent, with the key reactants being incorporated into the final product. |
| Byproduct Formation | The primary byproduct is water, which is non-toxic. |
| Purification Steps | The process involves extraction and filtration, which can generate solvent waste. The use of activated carbon for decolorization also contributes to solid waste. |
| Energy Consumption | The reaction requires heating in both steps, contributing to the overall energy consumption of the process. |
While the atom economy is favorable, there are opportunities to further enhance the green credentials of this synthesis. The replacement of chlorinated solvents with more environmentally friendly alternatives, optimization of reaction conditions to minimize heating times, and the development of methods for solvent recycling would contribute to a more sustainable process.
Chemical Reactivity and Transformation Chemistry of Thieno 3,2 C Pyridine Hydrochloride
Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-c]pyridine (B143518) System
The pyridine (B92270) ring in the thieno[3,2-c]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom. wikipedia.org This effect is further amplified in the hydrochloride salt, where the protonated nitrogen makes the ring even more electron-deficient. Consequently, electrophilic attack is more likely to occur on the thiophene (B33073) ring.
Kinetic studies on the related thieno[2,3-b]pyridine (B153569) have shown that electrophilic substitution, such as nitration and hydrogen exchange, preferentially occurs on the thiophene ring. rsc.org The electron-donating effect of the sulfur atom makes the thiophene moiety more susceptible to electrophilic attack than the pyridine ring. The positions ortho and para to the sulfur atom are the most activated sites. However, the conditions required for these reactions are often harsh. For instance, nitration of pyridine itself requires severe conditions, similar to those needed for nitrating nitrobenzene. quora.com
The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org This is typically the rate-determining step. The subsequent loss of a proton restores aromaticity. For the thieno[3,2-c]pyridine system, attack at the thiophene ring leads to a more stable arenium ion compared to attack at the pyridine ring.
Nucleophilic Substitution Reactions on the Thieno[3,2-c]pyridine System
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the positions ortho and para (positions 2 and 4) to the nitrogen atom. quimicaorganica.orgstackexchange.com This is because the attack of a nucleophile at these positions generates a high-energy anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com In contrast, nucleophilic attack at the meta position (position 3) does not allow for this stabilization. stackexchange.com
The presence of a good leaving group at these activated positions is a prerequisite for nucleophilic substitution to occur. The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org For instance, pyridines with leaving groups at the 2- and 4-positions readily react with nucleophiles. quimicaorganica.org In the context of thieno[3,2-c]pyridine, this would correspond to the carbon atoms adjacent to the ring fusion on the pyridine side.
The synthesis of various substituted thieno[2,3-c]pyridine (B153571) derivatives has been achieved through nucleophilic displacement of a chlorine atom. nih.gov For example, the reaction of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate with chloroacetyl chloride, followed by nucleophilic displacement of the resulting chlorine with various heterocyclic secondary amines, yields the target compounds. nih.gov Similarly, new thieno[3,2-c]pyridine derivatives have been synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine (B1289618) with cyclic amines. researchgate.net
Oxidation Reactions and Oxidative Coupling Phenomena
The thieno[3,2-c]pyridine system can undergo oxidation at both the sulfur and nitrogen atoms. Selective oxidation serves as an effective method for the functionalization of the bicyclic core. acs.org A variety of reagents can be used to prepare N-oxides, S-oxides, and sulfones. acs.org For instance, anti-thrombotic thienopyridines like clopidogrel (B1663587) undergo a two-step metabolic bioactivation involving oxidation. The first step forms a thiolactone, which is then further oxidized to the active thiol metabolite. nih.gov
An interesting and unusual oxidative dimerization has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series. nih.govacs.org Treatment of these compounds with aqueous sodium hypochlorite (B82951) (bleach) leads to the formation of dimeric products. nih.gov The reaction proceeds via a regio- and stereoselective pathway, and the nature of the products formed depends on the solvent used. acs.org
Two potential mechanisms have been proposed for this oxidative dimerization. acs.org The first mechanism suggests that the reaction is initiated by an electrophilic attack of Cl+ or HOCl (from the hydrolysis of NaOCl) on the thienopyridine to form a resonance-stabilized cation. The second proposed mechanism also involves oxidative processes. acs.org It is noteworthy that in these reactions, neither the pyridine nitrogen nor the sulfur atom is directly involved in the oxidation process. acs.org Instead, the dimerization involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds. acs.org
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl in aqueous dioxane | Pyrido[3'''',2'''':4''',5''']thieno[2''',3''':4'',5'']pyrrolo[3'',4'':3',4']pyrrolo-[2',3':4,5]thieno[2,3-b]pyridine-6,13-diones | 37-55 | nih.gov |
| 3-aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl in CH2Cl2-water (PTC) | Pyrido[3'''',2'''':4''',5''']thieno[2''',3''':4'',5'']pyrrolo[3'',4'':3',4']pyrrolo-[2',3':4,5]thieno[2,3-b]pyridine-6,13-diones | 43-64 | nih.gov |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions are crucial for modifying the properties of the thieno[3,2-c]pyridine scaffold and synthesizing new derivatives with potential therapeutic applications. google.com A common strategy involves the derivatization of the tetrahydrothieno[3,2-c]pyridine core. For example, alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with various halo-phenylacetates in the presence of a base like potassium carbonate in dimethylformamide yields the corresponding α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-phenylacetate derivatives. google.com
Another approach involves the synthesis of thieno[2,3-c]pyridine derivatives through a metal-free denitrogenative transformation reaction mediated by 1,2,3-triazoles. nih.gov This method allows for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters via a nucleophilic insertion mechanism. nih.gov Additionally, the synthesis of thieno[2,3-c]pyridine derivatives has been achieved by the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. researchgate.net
The synthesis of 4-hetero-1-yl-2-arylthieno[3,2-c]pyridines has been accomplished through a Suzuki coupling reaction of 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines with substituted boronic acids. researchgate.net This highlights the utility of cross-coupling reactions in the derivatization of the thieno[3,2-c]pyridine system.
| Starting Material | Reagent(s) | Product | Reference |
| 4,5,6,7-tetrahydro thieno[3,2-c]pyridine | Methyl 2-chloro-o.chlorophenylacetate, K2CO3 | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetate | google.com |
| Fused 1,2,3-triazole | Alcohols, Phenols | 7-(substituted methyl)thieno[2,3-c]pyridines | nih.gov |
| 2-thiophenecarboxaldehyde | Aminoacetaldehyde dimethyl acetal | 2-substituted-thieno[2,3-c]pyridines | researchgate.net |
| 4-hetero-1-yl-2-bromothieno[3,2-c]pyridine | Substituted boronic acids | 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine | researchgate.net |
Cycloaddition Reactions of Thieno[3,2-c]pyridine Scaffolds
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The thieno[3,2-c]pyridine scaffold can participate in such reactions, leading to the formation of novel polycyclic structures. These reactions can occur under thermal or photochemical conditions, and the stereochemistry of the product is governed by the principles of frontier molecular orbital theory. youtube.com
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipolar compound and a dipolarophile, resulting in a five-membered heterocyclic ring. organic-chemistry.org This reaction is a concerted, pericyclic process involving the participation of 4π electrons from the 1,3-dipole and 2π electrons from the dipolarophile. organic-chemistry.org While specific examples involving the thieno[3,2-c]pyridine scaffold as the 1,3-dipole are not extensively documented in the provided search results, the general principles of [3+2] cycloaddition are applicable. sci-rad.com
These reactions offer a versatile route to five-membered nitrogen-containing heterocycles. sci-rad.com The reaction of azomethine ylides with acetylenes, for instance, yields dihydropyrroles. sci-rad.com The regioselectivity of the Huisgen cycloaddition is influenced by both electronic and steric factors. organic-chemistry.org
| Reaction Type | Reactants | Product Type | Reference |
| Huisgen 1,3-Dipolar Cycloaddition | 1,3-dipolar compound, Dipolarophile | Five-membered heterocycle | organic-chemistry.org |
| [3+2] Cycloaddition | Azomethine ylide, Acetylene | Dihydropyrrole | sci-rad.com |
[2+2]-Cycloadditions
The literature available specifically on [2+2]-cycloaddition reactions involving the core aromatic structure of thieno[3,2-c]pyridine is limited. However, the field of photochemistry provides a framework for how such reactions might proceed. Photochemical [2+2] cycloadditions are powerful methods for constructing strained four-membered rings by reacting two unsaturated systems under the influence of light. libretexts.orgyoutube.com One of the reaction partners typically needs a conjugated system to absorb light and enter an excited state. libretexts.org
Research into related systems, such as acyclic vinyl pyridines, has demonstrated that asymmetric photochemical [2+2]-cycloadditions can be achieved with high stereocontrol using an iridium-based photocatalyst. nih.gov These reactions proceed through the sensitization of both a chiral catalyst-associated substrate and a free substrate, leading to high diastereoselectivity and enantioselectivity. nih.gov While not directly demonstrated on the thieno[3,2-c]pyridine ring system itself, these findings illustrate a potential pathway for its functionalization. Additionally, studies on the cycloaddition reactions of 6,7-dihydrothieno[3,2-c]pyridine (B124271) derivatives suggest that transformations on partially saturated versions of this scaffold are being explored. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions Involving Thieno[3,2-c]pyridine Precursors
Metal-catalyzed cross-coupling reactions are fundamental tools for the synthesis and functionalization of heterocyclic compounds like thieno[3,2-c]pyridine. These reactions typically involve a palladium catalyst to form new carbon-carbon or carbon-nitrogen bonds, starting from a halo-substituted or triflate-activated thienopyridine precursor. researchgate.netorganic-chemistry.orgwikipedia.org This allows for the introduction of a wide array of substituents onto the heterocyclic core.
Heck Reaction
The Heck reaction creates a new carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org A recent study demonstrated a ruthenium(II)-catalyzed oxidative Heck reaction with internal olefins for the successful construction of fused heterocycles, including thieno[3,2-c]pyridines. nih.gov This method showcases the utility of Heck-type reactions in building the core scaffold itself.
Table 1: Ruthenium-Catalyzed Oxidative Heck Reaction for Thieno[3,2-c]pyridine Synthesis. nih.gov
| Entry | Thiophene Substrate | Olefin Partner | Product |
| 1 | N-pivaloyloxy-thiophene-2-carboximidamide | (E)-but-2-enoate | Thieno[3,2-c]pyridine derivative |
| 2 | C3-substituted thiophene with N-pivaloyloxy-carboximidamide | (E)-hex-2-enoate | Fused Thieno[3,2-c]pyridine |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C single bond between an organoboron species (like a boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is highly effective for the functionalization of various thienopyridine isomers. For instance, 3-bromo-2-phenylthieno[3,2-b]pyridine (B11825556) has been successfully coupled with various (hetero)arylboronic acids to produce 3-(hetero)aryl derivatives in moderate to excellent yields. researchgate.net Similarly, this methodology is applicable to halo-substituted thieno[3,2-c]pyridines, allowing for the introduction of aryl or heteroaryl groups at specific positions, provided a halogen atom is present as a handle for the coupling reaction.
Table 2: Representative Suzuki-Miyaura Coupling on a Thienopyridine Precursor. researchgate.net
| Thienopyridine Substrate | Boronic Acid | Catalyst System | Base | Product |
| 3-Bromo-2-phenylthieno[3,2-b]pyridine | (Hetero)arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridine |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone in medicinal chemistry for accessing aryl amines. organic-chemistry.org The functionalization of the thieno[3,2-b]pyridine (B153574) skeleton using this method has been reported, where 7-bromothieno[3,2-b]pyridine (B1374275) was coupled with various anilines using a palladium catalyst to prepare di(hetero)arylamines. researchgate.net This strategy is directly applicable to precursors of thieno[3,2-c]pyridine, enabling the introduction of diverse amino groups onto the heterocyclic framework. The choice of phosphine (B1218219) ligands, such as Xantphos, is often crucial for achieving high yields, especially when coupling with deactivated aminothiophenes or halopyridines. researchgate.netresearchgate.net
Table 3: Representative Buchwald-Hartwig Amination on a Thienopyridine Precursor. researchgate.net
| Thienopyridine Substrate | Amine | Catalyst System | Base | Product |
| 7-Bromothieno[3,2-b]pyridine | Substituted anilines | Pd(OAc)₂ / Ligand | Cs₂CO₃ | 7-Arylamino-thieno[3,2-b]pyridine |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing precursors for more complex heterocyclic systems. For example, the synthesis of 2-phenylthieno[3,2-b]pyridine starts with a Sonogashira coupling of 2-bromo-3-chloropyridine (B1276723) with phenylacetylene, followed by treatment with a sulfur source like sodium sulfide (B99878) to construct the fused thiophene ring. researchgate.net This demonstrates that Sonogashira coupling is a key step in building the thienopyridine skeleton from appropriately halogenated pyridine precursors, a strategy that is also viable for the thieno[3,2-c]pyridine isomer.
Table 4: Representative Sonogashira Coupling for Thienopyridine Synthesis. researchgate.net
| Halopyridine Substrate | Alkyne | Catalyst System | Conditions | Intermediate Product |
| 2-Bromo-3-chloropyridine | Phenylacetylene | Pd/Cu | Amine base | 3-Chloro-2-(phenylethynyl)pyridine |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of thieno[3,2-c]pyridine (B143518) hydrochloride in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map out the complete chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of a related compound, 1H-1,2,3-triazolo[4,5-b]pyridine, distinct signals are observed at 8.795, 8.523, and 7.573 ppm in DMSO-d₆, corresponding to the different protons in the molecule. chemicalbook.com For thieno[3,2-c]pyridine derivatives, similar characteristic shifts would be expected, with the exact chemical shifts and coupling constants providing crucial information about the electronic environment and connectivity of the protons in the thiophene (B33073) and pyridine (B92270) rings.
The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of the carbon atoms. In a study of a novel synthetic pyridine derivative, 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-sulfonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the ¹³C NMR spectrum showed the presence of aromatic, methylene, and one methine carbon, which was instrumental in its characterization. researchgate.net
Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectral overlap and establishing unambiguous structural assignments for intricate molecules like thieno[3,2-c]pyridine hydrochloride. slideshare.netwikipedia.org These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular framework. scribd.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netwikipedia.orgprinceton.edu It helps in tracing the proton-proton networks within the thieno[3,2-c]pyridine scaffold.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. slideshare.netwikipedia.orgprinceton.edu This experiment is crucial for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). slideshare.netwikipedia.orgprinceton.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.netharvard.edu This provides valuable information about the three-dimensional structure and conformation of the molecule.
These 2D NMR methods, when used in combination, allow for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound and its derivatives. slideshare.net
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
While NMR provides structural information in solution, single-crystal X-ray diffraction offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.
For instance, the X-ray structure of a Ni(II) complex containing thieno[3,2-c]pyridine revealed the coordination geometry and bond lengths, with Ni-N(thpy) bond lengths of 2.124 Å. distantreader.org Such data is critical for understanding intermolecular interactions, such as π-π stacking, which was observed in the crystal packing of this complex with a distance of 3.8 Å. distantreader.org For this compound itself, X-ray diffraction would confirm the protonation site on the pyridine nitrogen and detail the hydrogen bonding network involving the chloride counter-ion.
High-Resolution Mass Spectrometry (HRMS) in Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. chemrxiv.org It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the molecular formula.
The computed monoisotopic mass for the parent compound, thieno[3,2-c]pyridine, is 135.01427034 Da. nih.gov For the hydrochloride salt of its tetrahydro derivative, 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride, the computed exact mass is 175.0222482 Da. nih.gov HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its calculated exact mass, providing strong evidence for its identity. UHPLC-HRMS methods have been developed for the profiling and quantification of related phenolic compounds. pensoft.net
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nist.gov For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the vibrations of the thiophene and pyridine rings, as well as C-H and N-H bonds.
The formation of the hydrochloride salt leads to characteristic changes in the IR spectrum of pyridine. pw.edu.pl The C-H aromatic stretching vibrations in pyridine are observed in the 3150-3000 cm⁻¹ region. pw.edu.pl The C=N ring stretching vibrations in pyridine derivatives typically absorb strongly in the 1600-1500 cm⁻¹ region. elixirpublishers.com In pyridine-2,6-dicarbonyl dichloride, a medium strong band is observed at 1448 cm⁻¹ in the infrared spectrum. elixirpublishers.com The protonation of the nitrogen in this compound would be expected to shift the positions and intensities of these bands, providing evidence for salt formation.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of this compound and for quantifying any impurities. researchgate.net
The development and validation of an HPLC method involves several key parameters, including linearity, accuracy, precision, specificity, and robustness. researchgate.netresearchgate.net For related compounds, successful separations have been achieved using C18 columns with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). researchgate.net For instance, a method for a novel pyridine derivative used an isocratic mobile phase of buffer and a 10% v/v water in acetonitrile mixture in a 30:70 ratio. researchgate.net The purity of commercial 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride is often reported to be greater than 98.0% as determined by HPLC. tcichemicals.comtcichemicals.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for the analysis of its volatile derivatives. The inherent high polarity and low volatility of the hydrochloride salt necessitate derivatization to convert the analyte into a form amenable to gas chromatography. This process involves chemically modifying the thieno[3,2-c]pyridine molecule to increase its volatility and thermal stability, allowing it to traverse the GC column.
The derivatized thieno[3,2-c]pyridine, upon introduction into the GC system, is vaporized and carried by an inert gas through a capillary column. The separation of different components within the sample is achieved based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Detailed Research Findings
Research on the direct GC-MS analysis of volatile derivatives of this compound is specific. However, data for the parent compound, thieno[3,2-c]pyridine, and methodologies for related thienopyridine isomers provide a strong basis for its analytical characterization.
Analysis of the parent compound, thieno[3,2-c]pyridine, by GC-MS reveals characteristic fragmentation patterns. The National Institute of Standards and Technology (NIST) library contains mass spectral data for thieno[3,2-c]pyridine, highlighting its primary ion fragments. nih.gov This information is crucial for identifying the core structure in more complex derivatives.
For the analysis of related thienopyridine derivatives, such as those of thieno[2,3-b]pyridine (B153569), derivatization is a common sample preparation step, especially when analyzing biological or complex matrices. A prevalent method involves silylation, for instance, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an adjunct like Trimethylchlorosilane (TMCS). nih.gov This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, thereby reducing polarity and increasing volatility.
The analytical workflow for such an analysis typically involves:
Sample Preparation and Derivatization: Extraction of the analyte from its matrix, followed by a derivatization reaction. For instance, a solution of methoxyamine hydrochloride in pyridine can be used, followed by MSTFA with 1% TMCS, and incubation to ensure complete derivatization. nih.gov
GC Separation: The derivatized sample is injected into a GC system equipped with a suitable capillary column, such as an HP-5MS (a common, low-polarity column). A temperature program is employed to ensure the efficient separation of the analytes. mdpi.com
MS Detection and Analysis: The separated compounds are detected by a mass spectrometer. The resulting mass spectra are then compared against spectral libraries (like NIST) and fragmentation patterns are analyzed to confirm the structure of the derivatized thieno[3,2-c]pyridine. mdpi.com
The fragmentation of the thieno[3,2-c]pyridine core will be a key identifier in the mass spectra of its derivatives. The mass spectrum of the parent thieno[3,2-c]pyridine shows a prominent molecular ion peak and characteristic fragment ions that can be used for its identification. nih.gov
Data Tables
The following tables summarize key data points relevant to the GC-MS analysis of thieno[3,2-c]pyridine and the typical instrumentation parameters used for related compounds, which would be applicable for its volatile derivatives.
Table 1: GC-MS Data for Thieno[3,2-c]pyridine
| Parameter | Value | Reference |
| NIST Number | 33725 | nih.gov |
| Total Peaks | 30 | nih.gov |
| m/z Top Peak | 135 | nih.gov |
| m/z 2nd Highest | 63 | nih.gov |
| m/z 3rd Highest | 108 | nih.gov |
Table 2: Illustrative GC-MS Instrumental Parameters for Thienopyridine Derivative Analysis
| Parameter | Example Condition | Reference |
| GC System | Agilent 8890 GC system | nih.govmdpi.com |
| Mass Spectrometer | Agilent 7000D GC/TQ | nih.govmdpi.com |
| Column | HP-5 MS (30 m x 0.25 mm x 0.25 µm) | mdpi.com |
| Oven Program | Start at 60°C (2 min hold), ramp to 210°C at 10°C/min, ramp to 240°C at 5°C/min, ramp to 315°C at 25°C/min, hold for 3 min. | mdpi.com |
| Derivatization Agent | MSTFA + 1% TMCS | nih.gov |
| Software | Agilent MassHunter Qualitative Analysis | mdpi.com |
| Spectral Library | NIST | mdpi.com |
These tables provide a concise overview of the mass spectrometric characteristics of the parent compound and the typical experimental conditions required for the GC-MS analysis of its volatile derivatives.
Computational and Theoretical Investigations of Thieno 3,2 C Pyridine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are central to modern chemistry, offering insights into molecular behavior at the electronic level. For heterocyclic systems such as thienopyridines, these calculations can elucidate the distribution of electrons, the stability of different conformations, and the nature of chemical bonds.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for optimizing molecular geometries and calculating electronic properties of heterocyclic compounds. researchgate.netresearchgate.net DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the Thieno[3,2-c]pyridine (B143518) hydrochloride molecule.
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited states. researchgate.net This method is particularly useful for simulating electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions, such as the π to π* transitions common in aromatic systems. researchgate.net For instance, studies on similar heterocyclic structures have successfully used TD-DFT to assign experimental absorption bands to specific molecular orbital transitions. researchgate.net
Table 1: Applications of DFT and TD-DFT in Molecular Analysis
| Method | Primary Application | Information Gained |
|---|---|---|
| DFT (e.g., B3LYP) | Ground-state electronic structure and geometry optimization. | Optimized molecular geometry (bond lengths, angles), vibrational frequencies (IR spectra), and electronic properties (dipole moment, partial charges). |
| TD-DFT | Excited-state properties and electronic spectra simulation. | UV-Vis absorption wavelengths, oscillator strengths, and assignment of electronic transitions (e.g., HOMO to LUMO). researchgate.net |
Ab initio methods, Latin for "from the beginning," are based solely on theoretical principles without the inclusion of experimental parameters. While highly accurate, they are computationally intensive and typically reserved for smaller molecular systems.
In contrast, semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1 and PM3 are significantly faster than DFT or ab initio calculations, making them suitable for rapid screening of large molecules. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule under study being similar to the compounds used for their parameterization. wikipedia.org These methods can be used for preliminary geometry optimizations and electronic property estimations of Thieno[3,2-c]pyridine derivatives before employing more rigorous DFT calculations.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comwuxiapptec.com
The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. irjweb.com This energy gap is fundamental in predicting charge transfer interactions within the molecule. irjweb.comschrodinger.com For thienopyridine systems, the HOMO is typically a π-orbital with significant electron density on the thiophene (B33073) and pyridine (B92270) rings, while the LUMO is a π*-antibonding orbital.
Table 2: Representative HOMO-LUMO Gaps for Related Heterocyclic Compounds
| Compound Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Calculated Energy Gap (ΔE) (eV) | Significance |
|---|---|---|---|---|
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | High stability, reflects chemical reactivity. irjweb.com |
| Pyridine | ~ -6.8 | ~ -0.5 | ~ 6.3 | Indicates significant stability. |
Note: The values are illustrative and depend on the specific derivative and the computational method used.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign spectral bands to specific molecular motions or electronic transitions, and predict the spectra of yet-unsynthesized compounds.
DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes, such as C-H, C=C, C-S, and C=N stretching and bending, within the Thieno[3,2-c]pyridine hydrochloride structure.
Furthermore, as mentioned, TD-DFT is a powerful tool for predicting UV-Vis spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical support for experimental structure elucidation.
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Property | Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP) |
| UV-Vis Spectroscopy | Electronic Transition Wavelengths (λmax) and Oscillator Strengths | TD-DFT |
| NMR Spectroscopy | Chemical Shifts (δ) and Coupling Constants (J) | DFT with GIAO |
| Mass Spectrometry | Collision Cross Section (CCS) | Various specialized algorithms. uni.lu |
Thieno 3,2 C Pyridine Hydrochloride As a Versatile Synthetic Intermediate
Construction of Novel Fused Heterocyclic Systems from Thieno[3,2-c]pyridine (B143518) Scaffolds
The thieno[3,2-c]pyridine core is a privileged structure that can be elaborated into a diverse array of fused heterocyclic systems. This is achieved through various chemical transformations that take advantage of the reactivity of both the thiophene (B33073) and pyridine (B92270) rings. Annulation reactions, in particular, have been extensively employed to construct novel polycyclic frameworks incorporating pyrimidinone, pyrimidine, and pyrazole rings, among others.
Synthesis of Thienopyridinones and Related Derivatives
Thienopyridinones, which are thieno[3,2-c]pyridine derivatives containing a carbonyl group in the pyridine ring, are a class of compounds that have garnered significant interest. The synthesis of these derivatives often involves the cyclization of appropriately substituted thiophene precursors. For instance, phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization has been shown to produce various thienopyridinone isomers. researchgate.net One notable example is the synthesis of 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one. researchgate.net
Furthermore, the thieno[3,2-c]pyridine scaffold can be modified to introduce various substituents, leading to a library of derivatives. For example, 3-bromo-5H-thieno[3,2-c]pyridine-4-one can be converted to 3-bromo-4-chloro-thieno[3,2-c]pyridine using phosphorus oxychloride, which can then undergo further reactions. google.com A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, with some compounds showing potent activity against Mycobacterium tuberculosis. nih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| Aminothiophene carboxylic acid methyl esters | 1. Phenylacetylation 2. Cyclization | Thienopyridinone isomers | researchgate.net |
| 3-bromo-5H-thieno[3,2-c]pyridine-4-one | Phosphorus oxychloride, reflux | 3-Bromo-4-chloro-thieno[3,2-c]pyridine | google.com |
| 6-Methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one | POCl₃, 120 °C | Not specified | google.com |
Annulation to Pyrimidine, Pyrazole, and Other Ring Systems
The fusion of additional heterocyclic rings onto the thieno[3,2-c]pyridine framework leads to the formation of complex polycyclic systems with diverse chemical properties. The annulation of a pyrimidine ring is a common strategy. For example, aminothienopyridine derivatives can be treated with formic acid or formamide to yield pyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one and the corresponding 4-ylamine, respectively. nih.gov Similarly, reaction with triethyl orthoformate can also be used to construct the pyrimidine ring. researchgate.net The synthesis of various condensed pyrimidine heterocyclic systems often utilizes aromatic and heteroaromatic compounds bearing an o-aminonitrile or o-aminoester group as substrates. srce.hr
The construction of fused pyrazole rings has also been explored. The synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives highlights the versatility of the thieno[3,2-c]pyridine scaffold in accessing such systems. researchgate.net Multicomponent reactions offer an efficient pathway to pyrazoles, often involving the condensation of 1,3-dielectrophiles with hydrazines. beilstein-journals.orgnih.gov This approach allows for the generation of C3-building blocks in situ, which then react to form the pyrazole ring. nih.gov A regioselective approach has been described for the synthesis of pyrazoles fused with heteroaliphatic amines at the [3,4–c] edges, which relies on the annulation of a saturated heterocyclic amine ring to a functionalized trisubstituted pyrazole. researchgate.net
| Thieno[3,2-c]pyridine Derivative | Reagents | Fused Ring System | Reference |
| 3-Aminothienopyridine | Formic acid | Pyrimidine | nih.gov |
| 3-Aminothienopyridine | Formamide | Pyrimidine | nih.gov |
| o-Aminocarboxamide | Triethyl orthoformate, acetic anhydride | Pyrimidine | researchgate.net |
| Not Specified | Not Specified | Pyrazole | researchgate.net |
Rational Design and Synthesis of Thieno[3,2-c]pyridine Analogues for Structure-Activity Relationship Studies (focus on synthetic design principles)
The rational design of thieno[3,2-c]pyridine analogues is a key strategy in medicinal chemistry to optimize their biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies guide the synthetic efforts by identifying which structural modifications lead to improved potency and selectivity.
A common design principle involves scaffold hopping, where the core structure of a known active compound is replaced with a bioisosteric equivalent. For instance, the thieno[3,2-c]pyridine ring system has been explored as a novel pharmacophore with potential antipsychotic activity, serving as an isostere for other aromatic systems. nih.govacs.org In the design of novel smoothened antagonists, a scaffold hopping strategy was employed to synthesize a series of new tetrahydrothieno[3,2-c]pyridine derivatives. rsc.org Similarly, a series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized using a scaffold hopping strategy to target enoyl-ACP reductase in Mycobacterium tuberculosis. nih.gov
Another key design principle is the introduction of various substituents at different positions of the thieno[3,2-c]pyridine ring to probe the chemical space and understand the structural requirements for biological activity. For example, in the development of atypical protein kinase C inhibitors, a series of 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine analogues were synthesized from a key 4-chloro intermediate. nih.gov SAR studies of thieno[2,3-b]pyridine (B153569) analogues as Hepatitis C virus inhibitors led to the discovery of several potent compounds. nih.gov The synthesis of a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines was undertaken to evaluate their inhibitory potency on human phenylethanolamine N-methyltransferase. nih.gov
The synthesis of these analogues often involves multi-step reaction sequences. For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives can be achieved through various routes, including the Pictet-Spengler reaction. nih.gov The key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, is a common starting material for introducing further modifications. tcichemicals.comfishersci.cachemicalbook.com
Applications in the Synthesis of Complex Organic Molecules
This compound is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceutically active compounds. Its utility stems from the ability to introduce functionality at various positions of the bicyclic system, which can then be used to build more elaborate structures.
One of the most significant applications of 4,5,6,7-tetrahydrothis compound is in the synthesis of the antiplatelet agent clopidogrel (B1663587). tcichemicals.comgoogle.com The synthesis involves the alkylation of the secondary amine of the tetrahydrothienopyridine ring. google.com Specifically, it is reacted with methyl 2-chlorophenylacetate. google.com The versatility of the thieno[3,2-c]pyridine scaffold is further demonstrated by its use in creating derivatives with various ester groups, such as n-propyl and n-butyl esters of α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chloro-phenylacetic acid. google.com
The thieno[3,2-c]pyridine nucleus is also a component of molecules designed as potential antipsychotic agents. nih.gov In these compounds, the thieno[3,2-c]pyridine ring is appended via a tetramethylene chain to various imide rings. nih.gov This modular approach allows for the synthesis of a library of compounds for biological evaluation.
The synthetic accessibility and the chemical handles present on the thieno[3,2-c]pyridine ring system make it an attractive starting point for the development of a wide range of complex organic molecules with potential applications in medicine and materials science. chemimpex.com
Q & A
Q. What synthetic routes are commonly used for Thieno[3,2-c]pyridine hydrochloride, and how can reaction yields be optimized?
The synthesis typically involves N-alkylation of thieno[3,2-c]pyridine with reagents like 2-chlorobenzyl chloride, followed by reduction using sodium borohydride to yield the tetrahydro derivative . Optimization strategies include:
- Catalyst selection : Use of polar solvents (e.g., DMF, THF) to enhance reaction kinetics .
- Reduction control : Sodium borohydride stoichiometry and reaction temperature adjustments to minimize byproducts .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt with >95% purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- HPLC : For impurity profiling (e.g., detection of thieno[3,2-c]pyridine or 6,7-dihydrothieno derivatives at 214–295 nm) .
- Mass spectrometry (MS) : Exact mass determination (e.g., molecular weight 263.79 for ticlopidine derivatives) .
- NMR spectroscopy : Structural elucidation of regioselective alkylation products (e.g., distinguishing 4,5,6,7-tetrahydro isomers) .
Advanced Research Questions
Q. How do structural modifications to the Thieno[3,2-c]pyridine core influence its biological activity?
- Electron-withdrawing groups : Chloro or sulfonyl substitutions at the 2-position enhance kinase inhibition (e.g., Lck inhibitors with IC₅₀ < 10 nM) .
- Ring saturation : 4,5,6,7-Tetrahydro derivatives exhibit improved metabolic stability compared to unsaturated analogs due to reduced CYP3A4-mediated oxidation .
- Isomeric effects : Thieno[2,3-c]pyridine analogs show distinct photophysical properties (e.g., 3x longer device lifetimes in OLEDs) compared to [3,2-c] isomers .
Q. What methodologies resolve contradictions in reported biological activities of Thieno[3,2-c]pyridine derivatives?
- Comparative assays : Standardize testing conditions (e.g., MIC values for antimicrobial activity using consistent bacterial strains) .
- Metabolic profiling : Identify species-specific CYP450 metabolism (e.g., CYP2C19 polymorphism impact on ticlopidine efficacy) .
- Crystallography : Resolve stereochemical ambiguities (e.g., (S)-configuration at C5 critical for P2RY12 receptor binding) .
Q. How can impurities in this compound be quantified and mitigated during synthesis?
- Impurity profiling : USP guidelines recommend monitoring:
- Impurity A (Thieno[3,2-c]pyridine) : Limit ≤0.1% via HPLC (C18 column, acetonitrile-phosphate buffer mobile phase) .
- Pyridinium salts : Remove via aqueous washes during workup .
Methodological Considerations
Q. What in vitro models are suitable for evaluating the pharmacokinetics of Thieno[3,2-c]pyridine derivatives?
- Hepatocyte assays : Assess CYP2C19/2B6-mediated metabolism using human liver microsomes .
- Permeability studies : Caco-2 cell monolayers to predict blood-brain barrier penetration (logP ~2.7 optimal) .
- Plasma stability : Incubate compounds in rat plasma (37°C, pH 7.4) to measure half-life degradation .
Q. How do reaction solvents influence the regioselectivity of Thieno[3,2-c]pyridine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
